molecular formula C10H10N4 B1266188 2,4-Diamino-5-phenylpyrimidine CAS No. 18588-49-3

2,4-Diamino-5-phenylpyrimidine

Cat. No. B1266188
CAS RN: 18588-49-3
M. Wt: 186.21 g/mol
InChI Key: FUVWRUJASRBHEK-UHFFFAOYSA-N
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Patent
US05627189

Procedure details

This compound was prepared in a manner analogous to that of Example 2, Step E, using 4.9 grams (0.031 mole) of 1-cyano-1-phenyl-2-(N,N-dimethylamino)ethene, 11.8 grams (0.124 mole) of guanidine hydrochloride, and 21.4 grams (0.1 56 mole) of potassium carbonate in N,N-dimethylformamide. The yield of 2,4.-diamino-5-phenylpyrimidine was 0.7 gram; mp 162°-164° C. The NMR spectrum was consistent with the proposed structure.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step Two
Quantity
21.4 g
Type
reactant
Reaction Step Three
Name
diamino-5-phenylpyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:3]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[CH:4]N(C)C)#[N:2].Cl.[NH2:15][C:16]([NH2:18])=[NH:17].C(=O)([O-])[O-].[K+].[K+].NC1N=CN=C(N)C=1C1C=CC=CC=1>CN(C)C=O>[NH2:17][C:16]1[N:18]=[C:1]([NH2:2])[C:3]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:4][N:15]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
4.9 g
Type
reactant
Smiles
C(#N)C(=CN(C)C)C1=CC=CC=C1
Step Two
Name
Quantity
11.8 g
Type
reactant
Smiles
Cl.NC(=N)N
Step Three
Name
Quantity
21.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
diamino-5-phenylpyrimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=NC=N1)N)C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared in a manner analogous to that of Example 2, Step E

Outcomes

Product
Name
Type
Smiles
NC1=NC=C(C(=N1)N)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.